molecular formula C30H26N2O2 B11667815 5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11667815
M. Wt: 446.5 g/mol
InChI Key: JRJBBXRIKUPJJC-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzyloxy group, a methylphenyl group, and a dihydropyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its unique combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

2-(4-methylphenyl)-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H26N2O2/c1-21-11-13-23(14-12-21)27-19-28-26-9-5-6-10-29(26)34-30(32(28)31-27)24-15-17-25(18-16-24)33-20-22-7-3-2-4-8-22/h2-18,28,30H,19-20H2,1H3

InChI Key

JRJBBXRIKUPJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

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